1-(Thiophen-2-yl)ethanone O-methyl oxime

Overview

Description

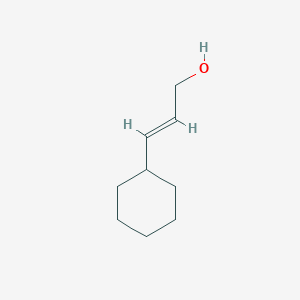

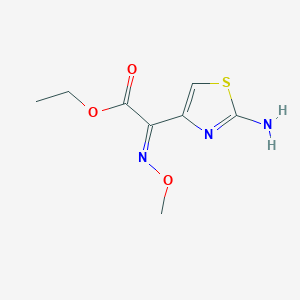

“1-(Thiophen-2-yl)ethanone O-methyl oxime” is a chemical compound with the molecular formula C6H7NOS . It is a derivative of oxime, a class of compounds that have gained significant attention in recent years due to their versatility in the synthesis of various heterocycle scaffolds .

Synthesis Analysis

Oxime ethers, such as “this compound”, can be synthesized by reacting oximes with various chlorides under the influence of a super base . In a study, new O-benzyl oxime ethers of (2-Thienyl)ethan-1-one were synthesized and tested for their antimicrobial activity .Molecular Structure Analysis

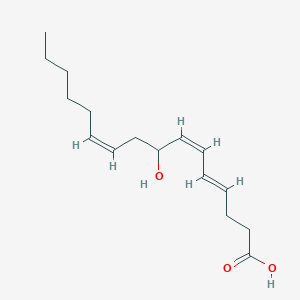

The molecular structure of “this compound” can be represented by the canonical SMILES stringCC(=NO)C1=CC=CS1 . This indicates that the compound contains a thiophene ring attached to an ethanone group, which is further connected to an oxime group. Chemical Reactions Analysis

Oxime esters, including “this compound”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 141.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water .Scientific Research Applications

Anti-Breast Cancer Agents : A study used a derivative of 1-(thiophen-2-yl)ethanone as a building block for synthesizing thiazole derivatives, showing promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Antioxidant and Antimicrobial Agents : Research focused on synthesizing novel chalcone derivatives using 1-(thiophen-2yl)ethanone, which exhibited significant antioxidant and antimicrobial activities (Gopi et al., 2016).

Photoinduced Oxidative Annulation : A study involved the use of 1-aryl-2-(thiophen-2-yl)butane-1,3-diones, closely related to 1-(thiophen-2-yl)ethanone, in photoinduced direct oxidative annulation, leading to the formation of polyheterocyclic ethanones (Zhang et al., 2017).

Anticholinesterase Activities : Another study synthesized derivatives of 1-(thiophen-2-yl)ethanone for evaluating their anticholinesterase activities, finding some compounds with significant inhibitory effects (Mohsen et al., 2014).

Anti-Osteoporosis Agents : Analogues of 1-(benzo[b]thiophen-2-yl)ethanone were synthesized and evaluated for enhancing BMP-2 expression, showing potential as anti-osteoporosis agents (Liu et al., 2009).

Insecticidal and Fungicidal Activities : Compounds containing a thiophosphoryl oximate structure, which included thiophen-2-yl groups, demonstrated moderate insecticidal and fungicidal activities (Zhu & Shi, 2009).

Copper Extraction : Oximes derived from 1-(thiophen-2yl)ethanone were used in the extraction of copper from acidic solutions, showing better efficiency than some standard extractants (Krzyżanowska et al., 1989).

Mechanism of Action

The mechanism of action of oxime esters in chemical reactions often involves the cleavage of the N–O bond. This can occur through a single electron transfer process or the oxidative addition of a low-valance metal to the N–O bond . Oxime esters can act as both internal oxidants and precursors in cyclization reactions .

Future Directions

The future directions for “1-(Thiophen-2-yl)ethanone O-methyl oxime” and similar compounds could involve further exploration of their synthesis methods and potential applications. Given their versatility in the synthesis of various heterocycle scaffolds , they could be used to create a wide range of new compounds with potential applications in various fields of chemistry.

Properties

IUPAC Name |

N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363108 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114773-97-6 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

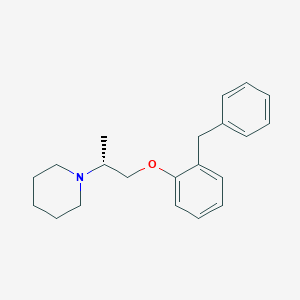

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)